molecular formula C14H16Cl2Rh2 8* B084801 Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride CAS No. 12257-42-0

Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride

Cat. No.: B084801
CAS No.: 12257-42-0
M. Wt: 358.1 g/mol
InChI Key: HCZNBZKRJTYNCE-UHFFFAOYSA-L
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Safety and Hazards

The compound is classified as a combustible solid . It should be stored at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride typically involves the reaction of rhodium trichloride with norbornadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation of the rhodium complex .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .

Comparison with Similar Compounds

Similar Compounds

  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer
  • Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
  • Chlorobis(cyclooctene)rhodium(I) dimer

Uniqueness

Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride is unique due to its specific ligand structure, which provides distinct reactivity and selectivity in catalytic reactions. Its ability to undergo various chemical transformations and its application in a wide range of scientific fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8.2ClH.Rh/c2*1-2-7-4-3-6(1)5-7;;;/h2*1-4,6-7H,5H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZNBZKRJTYNCE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Cl-].[Cl-].[Rh+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924203
Record name Rhodium(2+) chloride--bicyclo[2.2.1]hepta-2,5-diene (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12257-42-0
Record name Bis((2,3,5,6-eta)-bicyclo(2.2.1)hepta-2,5-diene)di-mu-chlorodirhodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012257420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodium(2+) chloride--bicyclo[2.2.1]hepta-2,5-diene (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]di-μ-chlorodirhodium
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